molecular formula C25H21F4N5O B10956548 [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone

[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10956548
M. Wt: 483.5 g/mol
InChI Key: UXSFTQAJHQVRCG-UHFFFAOYSA-N
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Description

[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that features a combination of piperazine and pyrazolo[1,5-a]pyrimidine scaffolds. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for drug development .

Medicine

Medically, this compound is being investigated for its potential to treat various diseases, including cancer. Its ability to inhibit specific kinases makes it a promising candidate for targeted therapies .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves the inhibition of specific kinases. These enzymes are involved in various cellular processes, including cell division and growth. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE stands out due to its unique combination of piperazine and pyrazolo[1,5-a]pyrimidine scaffolds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H21F4N5O

Molecular Weight

483.5 g/mol

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H21F4N5O/c26-19-8-4-7-17(22(19)27)15-32-9-11-33(12-10-32)25(35)18-14-30-34-21(23(28)29)13-20(31-24(18)34)16-5-2-1-3-6-16/h1-8,13-14,23H,9-12,15H2

InChI Key

UXSFTQAJHQVRCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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